molecular formula C8H10O4 B13576853 rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans

rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans

Cat. No.: B13576853
M. Wt: 170.16 g/mol
InChI Key: BBYRCAPYYSBUQL-WDSKDSINSA-N
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Description

rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans: is a complex organic compound characterized by its unique cyclopropane ring structure. This compound is notable for its stereochemistry, with specific configurations at the 1 and 2 positions of the cyclopropane ring. The presence of methylidene and dicarboxylate groups further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclopropanation of a suitable diene precursor, followed by functional group modifications to introduce the methylidene and dicarboxylate groups. Reaction conditions often include the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dicarboxylate groups to alcohols or other reduced forms.

    Substitution: The methylidene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions such as elevated temperatures or pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways, particularly those involving cyclopropane-containing compounds.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans involves its interaction with molecular targets such as enzymes or receptors. The specific configuration of the compound allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes that utilize or modify cyclopropane-containing compounds.

Comparison with Similar Compounds

Similar Compounds

    1,2-dimethylcyclopropane-1,2-dicarboxylate: Lacks the methylidene group, resulting in different reactivity and applications.

    3-methylidenecyclopropane-1,2-dicarboxylate:

Uniqueness

rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans is unique due to its specific stereochemistry and the presence of both methylidene and dicarboxylate groups. This combination of features makes it a valuable compound for studying stereochemical effects and for use in various chemical and biological applications.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

dimethyl (1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate

InChI

InChI=1S/C8H10O4/c1-4-5(7(9)11-2)6(4)8(10)12-3/h5-6H,1H2,2-3H3/t5-,6-/m0/s1

InChI Key

BBYRCAPYYSBUQL-WDSKDSINSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H](C1=C)C(=O)OC

Canonical SMILES

COC(=O)C1C(C1=C)C(=O)OC

Origin of Product

United States

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